Mammalian Cell Chronic Cytotoxicity: DCAcAm Ranks Near the Lowest-Toxicity Extreme Among 13 Haloacetamides in CHO Cells
In a systematic comparative study of 13 haloacetamides using Chinese hamster ovary (CHO) cells under chronic exposure (72 h), 2,2-dichloroacetamide (DCAcAm) ranked 12th out of 13 compounds in cytotoxicity, with an LC₅₀ of 148 µM [1]. For comparison, the most cytotoxic compound in the series—diiodoacetamide (DIAcAm)—was over an order of magnitude more potent. The structurally closest analog, trichloroacetamide (TCAcAm), ranked 13th (least cytotoxic), while chloroacetamide (CAcAm) ranked 11th. The rank order was: DIAcAm > IAcAm > BAcAm > TBAcAm > BIAcAm > DBCAcAm > CIAcAm > BDCAcAm > DBAcAm > BCAcAm > CAcAm > DCAcAm > TCAcAm [1].
| Evidence Dimension | Chronic mammalian cell cytotoxicity (LC₅₀, µM) |
|---|---|
| Target Compound Data | DCAcAm LC₅₀ = 148 µM; cytotoxicity rank 12 of 13 |
| Comparator Or Baseline | CAcAm (rank 11, LC₅₀ < 148 µM); TCAcAm (rank 13, least cytotoxic); DIAcAm (rank 1, most cytotoxic); class median cytotoxicity substantially higher than DCAcAm |
| Quantified Difference | DCAcAm is approximately 1–2 orders of magnitude less cytotoxic than the class-leading dihaloacetamides; exact fold-differences require individual LC₅₀ values from the full dataset [1]. |
| Conditions | CHO cell line; 72-hour chronic exposure; %C½ metric (concentration inducing 50% cell density reduction); 13 haloacetamides tested in parallel [1]. |
Why This Matters
For environmental monitoring laboratories and DBP risk-assessment programs, DCAcAm serves as a low-toxicity chlorinated reference standard within the haloacetamide class, enabling calibration of toxicity ranking workflows without the handling hazards associated with highly cytotoxic brominated or iodinated congeners.
- [1] Plewa MJ, Muellner MG, Richardson SD, Fasano F, Buettner KM, Woo YT, McKague AB, Wagner ED. Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environ Sci Technol. 2008;42(3):955-961. doi:10.1021/es071754h. View Source
